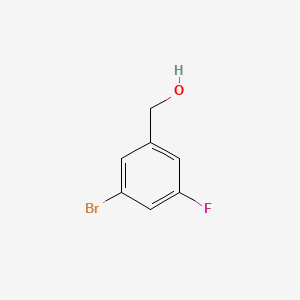

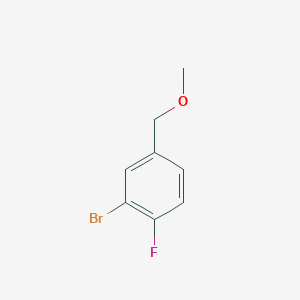

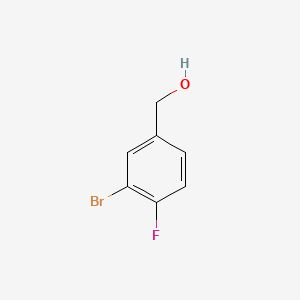

3-Bromo-4-fluorobenzyl alcohol

Descripción general

Descripción

3-Bromo-4-fluorobenzyl alcohol is a chemical compound with the CAS Number: 77771-03-0 . It is a clear colorless to pale yellow liquid .

Synthesis Analysis

The synthesis of 3-Bromo-4-fluorobenzyl alcohol involves the reaction of 3-bromo-4-fluoro-benzoic acid (derivatives) with hydride complexes optionally in the presence of catalysts and of diluents at temperatures between -20 and +150 °C . Another method involves the reaction of 3-bromo-4-fluoro-benzoyl fluoride with a hydride complex, e.g., Sodium boranate, in the presence of a diluent, e.g., isopropanol, at temperatures between 0 and 50 °C .Molecular Structure Analysis

The molecular formula of 3-Bromo-4-fluorobenzyl alcohol is C7H6BrFO . The molecular weight is 205.03 .Chemical Reactions Analysis

Alcohols like 3-Bromo-4-fluorobenzyl alcohol can undergo several reactions. They can be converted into alkyl halides, tosylates, alkenes, and esters . The order of reactivity of alcohols is 3° > 2° > 1° methyl .Physical And Chemical Properties Analysis

3-Bromo-4-fluorobenzyl alcohol has a boiling point of 80°C/0.5mm . It is soluble in water . The flash point is 80/0.5mm .Aplicaciones Científicas De Investigación

Pharmacology

In pharmacology, 3-Bromo-4-fluorobenzyl alcohol is utilized as a precursor for synthesizing compounds with potential therapeutic effects. Its structural motifs are found in a variety of drug molecules, where the bromine and fluorine atoms can act as bioisosteres, replacing hydrogen to modify the biological activity of the molecule .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and elimination, to yield a wide range of organic products. Its reactivity towards different reagents allows chemists to synthesize complex molecules for further research and development .

Material Science

In material science, 3-Bromo-4-fluorobenzyl alcohol is used to modify the properties of materials. For instance, it can be incorporated into polymers to enhance their thermal stability or to introduce specific functional groups that can further react to create novel materials .

Analytical Chemistry

Analytical chemists employ 3-Bromo-4-fluorobenzyl alcohol as a standard or reagent in chromatography and spectroscopy. Its distinct chemical structure helps in the identification and quantification of similar compounds within complex mixtures .

Biochemistry Research

In biochemistry, this compound is used in the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor. Its presence in a reaction can help elucidate the mechanism of action of enzymes, particularly those involved in the metabolism of xenobiotic compounds .

Environmental Science

3-Bromo-4-fluorobenzyl alcohol: can be used in environmental science to study the degradation of organic pollutants. Researchers can track its breakdown products in various environmental samples to understand the fate and transport of similar organic contaminants .

Mecanismo De Acción

Target of Action

3-Bromo-4-fluorobenzyl alcohol is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura coupling reaction . This involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a significant biochemical pathway affected by 3-Bromo-4-fluorobenzyl alcohol. This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds.

Result of Action

The primary result of the action of 3-Bromo-4-fluorobenzyl alcohol is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of biologically active compounds.

Action Environment

The action, efficacy, and stability of 3-Bromo-4-fluorobenzyl alcohol can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that can react with the compound, and the temperature . For example, the Suzuki–Miyaura coupling reaction typically requires a specific temperature range for optimal results .

Safety and Hazards

Propiedades

IUPAC Name |

(3-bromo-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVVROFWONXXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378399 | |

| Record name | 3-bromo-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77771-03-0 | |

| Record name | 3-Bromo-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77771-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-4-fluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

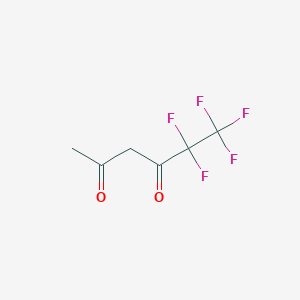

Synthesis routes and methods I

Procedure details

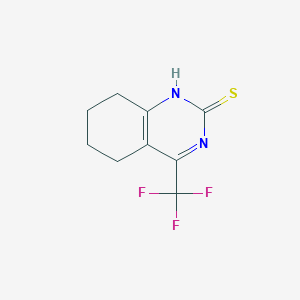

Synthesis routes and methods II

Procedure details

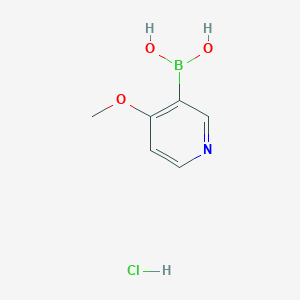

Synthesis routes and methods III

Procedure details

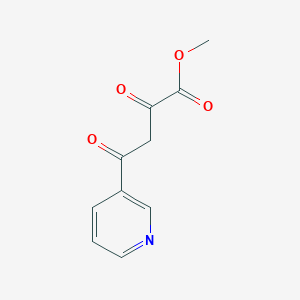

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.